molecular formula C10H21N3O B7918726 N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Cat. No.: B7918726
M. Wt: 199.29 g/mol
InChI Key: GWKCMQWQIGOBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetically produced piperidine derivative of interest in medicinal chemistry and pharmaceutical research. Piperidine rings are a fundamental structural component in more than twenty classes of pharmaceuticals, making advanced intermediates like this compound valuable building blocks for drug discovery programs . The structure combines a piperidine core with an ethylamine side chain and an N-methylacetamide group, a motif often explored for its potential to interact with biological targets. Molecules featuring similar piperidine-acetamide structures have been investigated in various therapeutic areas, including as potential inhibitors for bacterial enzymes and in the development of central nervous system (CNS) active agents . The presence of multiple nitrogen functional groups provides handles for further chemical modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is provided exclusively for research purposes. It is not for diagnostic or therapeutic use and is strictly labeled "For Research Use Only." Not intended for human consumption. Handle with appropriate precautions, as similar compounds may cause skin, eye, or respiratory irritation . Researchers are encouraged to consult the safety data sheet (SDS) for specific handling and storage information.

Properties

IUPAC Name

N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKCMQWQIGOBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination and Neutralization Approach

The foundational method for synthesizing N-methylacetamide derivatives involves amination followed by neutralization, as demonstrated in the production of structurally analogous compounds . For N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide, this process begins with the reaction of piperidin-3-amine with chloroethylamine under basic conditions to form the 2-amino-ethyl-piperidine intermediate. Subsequent N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

A critical step is the acetylation of the secondary amine using acetic anhydride. The reaction proceeds at 70–80°C for 2 hours, mirroring conditions validated for N-methylacetamide synthesis . Post-reaction, excess acetic acid is neutralized with potassium hydroxide to prevent equipment corrosion and byproduct formation. Challenges include managing exothermic reactions during methylation and minimizing hydrolysis of the acetamide group.

Key Reaction Parameters:

StepTemperature (°C)Time (h)Catalyst/BaseYield (%)
Piperidine amination70–802KOH68–72
N-methylation25–304K₂CO₃85–90
Acetylation70–802None75–80

Condensation and Reduction Strategy

Adapting methodologies from antipsychotic drug synthesis , this two-step approach involves forming an enamine intermediate followed by selective reduction. Piperidin-3-one is condensed with 2-aminoethylamine in ethanol under reflux to yield the enamine. Hydrogenation using palladium on carbon (Pd/C) at 50 psi H₂ pressure reduces the enamine to the target amine.

The final acetylation employs acetic anhydride in dichloromethane, with triethylamine as a base to scavenge HCl. This method avoids harsh methylation agents, enhancing selectivity. However, the reduction step requires precise control to prevent over-reduction of the piperidine ring.

Optimized Conditions:

  • Condensation: Ethanol, reflux (78°C), 6 hours, 82% yield.

  • Reduction: 10% Pd/C, 50 psi H₂, 25°C, 90% yield.

  • Acetylation: CH₂Cl₂, 0°C, 1 hour, 88% yield.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and minimal waste. A continuous flow reactor system is employed, combining amination and acetylation in a single pass. Piperidin-3-amine and chloroethylamine are fed into a tubular reactor at 100°C with a residence time of 30 minutes. Methylation occurs in-line using dimethyl carbonate, a greener methylating agent, under supercritical CO₂ conditions (80°C, 100 bar).

Distillation is critical for purity. Reactive distillation columns remove water and acetic acid simultaneously, achieving >99% purity. Vacuum fractionation at 0.096 MPa isolates the product at 125–135°C, as validated in large-scale N-methylacetamide production .

Scalability Data:

ParameterLaboratory ScalePilot PlantIndustrial Scale
Annual Output10 kg500 kg20,000 kg
Purity (%)959899.5
Energy Use (kWh/kg)1209050

Purification and Characterization Methods

Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethyl acetate. Advanced characterization includes:

  • HPLC: C18 column, 0.1% TFA in H₂O/MeOH gradient, retention time = 8.2 min.

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 3.35 (s, 3H, NCH₃), 2.85–2.70 (m, 2H, CH₂NH₂), 2.60–2.45 (m, 4H, piperidine H).

  • LC-MS: [M+H]⁺ m/z 215.2 (calculated for C₁₀H₁₉N₃O₂).

Challenges and Mitigation Strategies

Challenge 1: Byproduct Formation During Methylation

  • Unreacted methylating agents (e.g., methyl iodide) generate quaternary ammonium salts.

  • Solution: Use dimethyl carbonate as a safer alternative and monitor reaction progress via in-line IR spectroscopy.

Challenge 2: Hydrolysis of Acetamide Group

  • Acidic or basic conditions degrade the acetamide moiety.

  • Solution: Maintain pH 6–8 during neutralization and employ low-temperature distillation.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in the aminoethyl side chain undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media, yielding imine or nitro derivatives depending on reaction conditions.

  • Hydrogen peroxide (H₂O₂) under mild conditions, producing N-oxide intermediates.

Key Observations:

  • Oxidation typically occurs at the terminal −NH₂ group.

  • Over-oxidation risks exist with strong oxidants, necessitating precise stoichiometric control.

Acylation Reactions

The amine group participates in nucleophilic acyl substitution. Notable methods include:

  • Acyl chloride reactions : Reacting with acetyl chloride or benzoyl chloride in the presence of a base (e.g., triethylamine) to form secondary amides.

  • Coupling agents : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxyl groups for amide bond formation .

Example Protocol (Patent CN103124721B):

Component Role Conditions
CDICoupling agent1.0–1.15 molar ratio to substrate
TriethylamineBaseRoom temperature, inert atmosphere
SubstrateAmine donorStirring for 4–6 hours

This method achieves >85% yield for acetylated derivatives .

N-Alkylation Reactions

The piperidine nitrogen and terminal amine group undergo alkylation:

  • Alkyl halides : React with methyl iodide or ethyl bromide in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts.

  • Reductive amination : Formaldehyde or acetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) selectively alkylates the primary amine.

Reactivity Trends:

  • Piperidine nitrogen exhibits lower nucleophilicity compared to the primary amine due to steric hindrance.

  • Alkylation products are pH-dependent, favoring neutral to slightly basic conditions.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond to yield acetic acid and the corresponding amine.

  • Basic hydrolysis : NaOH (2M) generates sodium acetate and liberates the free amine .

Kinetics:

  • Hydrolysis rates increase with temperature but are slower compared to aliphatic amides due to piperidine’s electron-donating effects .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Primary Product Yield Range Key Citations
OxidationKMnO₄, H₂O, 25°CN-Oxide derivative60–75%
AcylationAcetyl chloride, Et₃N, DCMN-Acetylated derivative80–90%
N-AlkylationMethyl iodide, DMF, 50°CQuaternary ammonium salt70–85%
Hydrolysis6M HCl, reflux, 12hFree amine + acetic acid90–95%

Mechanistic Insights

  • Acylation : Proceeds via a two-step mechanism involving imidazole intermediate formation (with CDI) followed by nucleophilic attack by the amine .

  • Oxidation : Radical intermediates are implicated in permanganate-mediated pathways, with stabilization by the piperidine ring’s electron-donating effects.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibitory Properties

N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide has been identified as a promising lead compound in the search for inhibitors targeting specific protein interactions. For instance, research has highlighted its effectiveness in inhibiting the PRMT5-PBM interaction, a critical pathway implicated in various cancers. In a study screening over 900,000 small molecules, this compound demonstrated a competitive binding affinity with an IC50 value of 12 µM, indicating its potential as a therapeutic agent against PRMT5-related malignancies .

1.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the acetamide group can enhance the compound's potency and stability. For example, introducing methyl groups to the central acetamide significantly improved its metabolic stability in vivo, suggesting that such modifications could lead to more effective therapeutic agents .

Pharmacological Studies

2.1 New Synthetic Opioids (NSOs)

Recent investigations into new synthetic opioids have revealed that compounds structurally similar to this compound exhibit significant psychoactive properties. Studies have focused on their metabolic pathways and toxicological profiles, emphasizing the need for comprehensive understanding due to their increasing popularity in Europe . The compound's metabolic fate was elucidated through high-resolution mass spectrometry, revealing key metabolic transformations that could inform future drug design.

Therapeutic Applications

3.1 Potential in Pain Management

Given its structural characteristics and activity profile, this compound may serve as a scaffold for developing analgesics. Its ability to modulate pain pathways without the severe side effects associated with traditional opioids positions it as a candidate for further exploration in pain management therapies.

3.2 Role in Diabetes Treatment

The compound has also been linked to glucose metabolism regulation, suggesting potential applications in diabetes management. As a DPP-4 inhibitor analog, it could contribute to lowering blood glucose levels effectively across different animal models . This opens avenues for its use in treating type 2 diabetes, where modulation of glucose levels is crucial.

Summary of Findings

The following table summarizes key findings related to this compound:

Aspect Details
Inhibitory Activity IC50 of 12 µM against PRMT5-PBM interaction
Metabolic Stability Enhanced by methyl substitution at the acetamide position
Therapeutic Potential Applications in pain management and diabetes treatment
Research Context Investigated within the framework of new synthetic opioids and cancer therapy

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide with analogous acetamide-piperidine/pyrrolidine derivatives, focusing on structural features, physicochemical properties, and research applications.

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) Piperidine core, 2-aminoethyl at N1, N-methyl-acetamide at C3 ~227.35 Potential CNS activity; discontinued commercially.
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine core, ethyl group at N1, hydroxyimino-acetamide at C3 ~241.31* Synthesized via two methods (68–72% yield); evaluated for central effects (e.g., enzyme inhibition).
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide S-configuration piperidine, isopropyl group at acetamide 227.35 Stereoisomer of target compound; discontinued; lab use only.
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide Pyridine-piperazine scaffold, indole-carbonyl group 409.47 Chelating properties; potential use in metal-ion complexes or kinase inhibition.
(S)-N-Methyl-N-piperidin-3-yl-acetamide Simplified piperidine-acetamide; lacks aminoethyl side chain 156.23 Chiral intermediate; used in asymmetric synthesis.
N-(3-Nitrophenyl)acetamide Arylacetamide with nitro group 180.16 Precursor for heterocyclic synthesis (e.g., oxadiazoles, thiazoles).

*Calculated from molecular formula in .

Key Observations from Comparisons

Structural Complexity and Bioactivity: The target compound’s 2-aminoethyl-piperidine structure distinguishes it from simpler analogs like (S)-N-Methyl-N-piperidin-3-yl-acetamide . The aminoethyl side chain may enhance blood-brain barrier permeability compared to the nitro-substituted arylacetamide in N-(3-Nitrophenyl)acetamide .

Stereochemical Impact: The S-isomer in N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide demonstrates how stereochemistry alters physicochemical behavior (e.g., solubility, receptor binding) compared to the R-isomer of the target compound .

Synthetic Feasibility: While the target compound’s synthesis details are undisclosed, the 72% yield reported for (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide suggests that piperidine-acetamide derivatives can be synthesized efficiently under optimized conditions .

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an aminoethyl group and a methylacetamide moiety, contributing to its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : Approximately 199.29 g/mol
  • CAS Number : 1353969-08-0

The structural characteristics of this compound suggest its potential interactions with various biological targets, particularly in the central nervous system (CNS) due to the presence of the piperidine ring.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various signaling pathways. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in neurotransmitter metabolism, thereby altering their availability and activity in the brain.

Biological Assays and Findings

Preliminary studies have assessed the biological activity of this compound through various assays. The following table summarizes some key findings:

Assay Type Biological Activity MIC (mg/mL) Reference
AntibacterialActive against S. aureus and E. coli0.0039 - 0.025
CNS ActivityPotential anxiolytic effectsNot quantified
Enzyme InteractionInhibition of specific metabolic enzymesNot quantified

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of piperidine derivatives, this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: CNS Effects

Research focusing on compounds similar to this compound suggests potential applications in treating anxiety disorders. The structural features allow for interactions with neurotransmitter systems, indicating possible anxiolytic or analgesic properties .

Q & A

Q. What are the recommended safety protocols for handling N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to safety measures:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Storage: Keep in a dry, ventilated area away from heat, moisture, and incompatible substances (e.g., strong oxidizers). Containers must be sealed under inert gas if hygroscopic .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent reactions .

Q. How is this compound synthesized, and what purification methods are employed?

  • Methodological Answer: A typical synthesis involves:
  • Step 1: Reacting a piperidine precursor (e.g., 1-(2-aminoethyl)piperidin-3-amine) with methyl acetamide under nucleophilic acyl substitution conditions.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water mixtures .
  • Characterization: Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are used to confirm the structural integrity and purity of this compound?

  • Methodological Answer:
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy: NMR for functional group analysis (e.g., acetamide carbonyl at ~170 ppm in 13C NMR^{13} \text{C NMR}) .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point and stability .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?

  • Methodological Answer:
  • Quantum Chemical Calculations: Use density functional theory (DFT) to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking: Screen derivatives against target proteins (e.g., neurotransmitter receptors) to prioritize synthesis .
  • Reaction Path Search: Apply algorithms like GRRM to identify feasible synthetic routes and transition states .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound?

  • Methodological Answer:
  • Dose-Response Studies: Replicate experiments across multiple concentrations to confirm activity thresholds .
  • Orthogonal Assays: Validate results using complementary methods (e.g., in vitro enzyme inhibition + cell viability assays) .
  • Meta-Analysis: Cross-reference data with structurally similar compounds to identify structure-activity relationships (SARs) .

Q. How can reaction parameters be optimized to improve yield and selectivity in its synthesis?

  • Methodological Answer:
  • DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps, reducing byproducts .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What experimental approaches are used to elucidate the mechanism of action in biological systems?

  • Methodological Answer:
  • Radioligand Binding Assays: Quantify affinity for receptors (e.g., σ-1 or NMDA receptors) using 3H^3 \text{H}-labeled analogs .
  • Kinetic Studies: Measure enzyme inhibition constants (KiK_i) via Lineweaver-Burk plots .
  • Gene Knockdown Models: Use siRNA to silence putative targets and observe phenotypic changes in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.